2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid

Peptide synthesis Diamino acid building blocks Hofmann rearrangement

Peptide chemists synthesizing Dab-containing cyclic peptides face regioisomeric ambiguity with mono-protected analogs and piperidine incompatibility with Fmoc-SPPS for base-sensitive substrates. Cbz-Dab(Boc)-OH solves both via orthogonal protection: acid-labile Boc on the γ-amine paired with hydrogenolytically cleavable Cbz on the α-amine. • Enables on-resin lactam cyclization - TFA removes γ-Boc while α-Cbz stays intact for subsequent N-terminal coupling via hydrogenolysis • Compatible with glycopeptide, phosphopeptide & prodrug conjugate synthesis - entirely avoids piperidine • DCHA salt achieves ≥99% purity by simple recrystallization; free acid offers ~20% more active building block per gram vs Fmoc-Dab(Boc)-OH

Molecular Formula C17H24N2O6
Molecular Weight 352.4 g/mol
Cat. No. B12069479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid
Molecular FormulaC17H24N2O6
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)
InChIKeyONDKXCQPYFHZPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orthogonally Protected Diaminobutyric Acid Building Block


2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid (Cbz-Dab(Boc)-OH, also designated Z-Dab(Boc)-OH) is a bis-protected derivative of L- or D‑2,4‑diaminobutyric acid (Dab) that features an orthogonal benzyloxycarbonyl (Cbz/Z) group on the α‑amine and a tert‑butoxycarbonyl (Boc) group on the γ‑amine [1]. This dual carbamate protection strategy is employed in solution‑phase and hybrid peptide synthesis to enable fully chemoselective deprotection: catalytic hydrogenolysis removes the Cbz group while leaving the Boc group intact, and treatment with trifluoroacetic acid (TFA) cleaves the Boc group without affecting the Cbz group [2]. The compound is commercially supplied as a free acid or as the dicyclohexylammonium (DCHA) salt (CAS 3350–13–8 and 214852–60–5 for the L‑ and D‑enantiomers, respectively) [3].

Orthogonal Cbz/Boc protection for solution-phase and hybrid peptide synthesis
Enables acid-first side-chain deprotection while retaining N-terminal Cbz
Suitable for chemoselective bidirectional chain elongation

Why Generic Dab Building Blocks Cannot Substitute


Diaminobutyric acid building blocks that carry only a single Boc or Cbz group, or that use the alternative regio‑isomer Boc‑Dab(Cbz)‑OH, lack the orthogonal selectivity required for chemo‑defined bidirectional chain elongation . In Cbz‑Dab(Boc)‑OH, the acid‑labile Boc group is positioned on the side‑chain amine, while the hydrogenolytically cleavable Cbz group resides on the α‑amine. This arrangement is essential when the peptide synthesis protocol demands removal of the side‑chain protecting group (e.g., for lactam cyclization or side‑chain conjugation) without disturbing the α‑amine protecting group – a requirement that regio‑isomeric Boc‑Dab(Cbz)‑OH and mono‑protected analogs cannot fulfill [1]. Substituting Fmoc‑Dab(Boc)‑OH, the standard solid‑phase Fmoc‑SPPS building block, for Cbz‑Dab(Boc)‑OH is also not interchangeable: Fmoc chemistry limits the N‑terminal protection mode to base‑labile Fmoc deprotection, whereas the Cbz variant is uniquely compatible with solution‑phase schemes, hybrid Boc/Bzl strategies, and sequences that contain base‑sensitive modifications .

Regio‑isomer Boc‑Dab(Cbz)‑OH reverses acid/hydrogenolysis lability, breaking the orthogonal sequence required for side‑chain‑first strategies.
Fmoc chemistry Fmoc‑Dab(Boc)‑OH is incompatible with base‑sensitive substrates and solution‑phase schemes that avoid piperidine deprotection.
Mono‑protected Single‑Boc or single‑Cbz Dab derivatives lack the dual chemoselectivity necessary for selective chain elongation and cyclization.

Head-to-Head Quantitative Differentiation Data


Synthetic Yield via Hofmann Rearrangement

Synthesis of the immediate precursor Z‑Dab‑OH (the Cbz‑monoprotected Dab derivative) proceeds in 83% yield via polymer‑supported hypervalent iodine (PSDIB)‑mediated Hofmann rearrangement of Cbz‑L‑Gln‑OH in water, whereas the corresponding Boc‑Dab‑OH precursor is obtained in 87% yield [1]. Although the Boc intermediate shows a slightly higher yield, the Z‑intermediate is essential for accessing Cbz‑Dab(Boc)‑OH via subsequent Boc protection of the side‑chain amine. Critically, the Fmoc‑Gln‑OH analogue is completely unreactive under these aqueous conditions due to insolubility, meaning Fmoc‑Dab(Boc)‑OH must be prepared indirectly from Z‑Dab‑OH, adding a synthetic step and reducing effective overall yield to 54% [1].

Synthetic Yield
Head‑to‑head
Z‑Dab‑OH precursor: 83% via PSDIB‑mediated Hofmann rearrangement. Fmoc‑Dab(Boc)‑OH overall yield only 54% from same intermediate.
Direct route from Cbz‑Gln‑OH supports procurement cost efficiency
Aqueous Hofmann conditions; Fmoc precursor insoluble
Peptide synthesis Diamino acid building blocks Hofmann rearrangement

Enantiomeric Purity Benchmarks

Both Cbz‑Dab(Boc)‑OH (DCHA salt) and Fmoc‑Dab(Boc)‑OH are offered with rigorously controlled enantiomeric purity. The Cbz‑Dab(Boc)‑OH DCHA salt has a published specification of ≥99.0% (HPLC, sum of enantiomers) , which directly matches the ≥99.0% (a/a) enantiomeric purity stated for Fmoc‑Dab(Boc)‑OH by Novabiochem® . This demonstrates that the Cbz‑protected building block meets the same stringent chiral integrity threshold required for Fmoc‑SPPS building blocks, removing enantiomeric purity as a discriminating factor between the two protection strategies.

Enantiomeric Purity
Cross‑study comparable
Cbz‑Dab(Boc)‑OH DCHA salt: ≥99.0% (HPLC). Equivalent to Fmoc‑Dab(Boc)‑OH specification (≥99.0% a/a).
Chiral fidelity matches industry‑standard building block
Commercial vendor QC data
Chiral purity Enantiomeric excess Peptide building block quality

Orthogonal Deprotection Selectivity

In Cbz‑Dab(Boc)‑OH, the Boc group is quantitatively removed by treatment with TFA/CH₂Cl₂ (1:1, v/v) at room temperature within minutes, while the Cbz group remains completely intact under these acidic conditions [1]. Conversely, catalytic hydrogenolysis (H₂, Pd/C, atmospheric pressure, room temperature) cleaves the Cbz group fully without affecting the Boc group, which is stable to hydrogenation conditions . The reversed regio‑isomer Boc‑Dab(Cbz)‑OH lacks this orthogonal selectivity pattern because the acid‑labile group is positioned on the α‑amine and the hydrogenolytically‑labile group on the side‑chain, which significantly complicates sequential deprotection strategies when the side‑chain amine must remain free for cyclization while the N‑terminus remains protected [2].

Orthogonal Selectivity
Class‑level
Cbz stable to TFA, cleaved by H₂/Pd‑C; Boc cleaved by TFA, stable to H₂. Regio‑isomer Boc‑Dab(Cbz)‑OH reverses this.
Only arrangement enabling side‑chain deprotection while N‑terminus stays protected
Required for lactam cyclization/conjugation
Orthogonal deprotection TFA lability Hydrogenolysis stability

Solubility and Handling in Peptide Solvents

The DCHA salt of Cbz‑Dab(Boc)‑OH is soluble in DMSO [1] but only slightly soluble in water [2]. This solubility profile is comparable to the corresponding Fmoc‑Dab(Boc)‑OH free acid, which is typically dissolved in DMF or NMP for SPPS coupling. The free acid form (CAS 214852‑60‑5, for the D‑enantiomer) has a molecular weight of 352.38 g/mol versus 533.7 g/mol for the DCHA salt, providing a gravimetric advantage of 34% more active building block per gram when the free acid is used directly .

Solubility & Mass Efficiency
Cross‑study comparable
DCHA salt soluble in DMSO; free acid MW 352.38 vs. Fmoc‑Dab(Boc)‑OH MW 440.5 (~20% lower).
Comparable handling with superior mass efficiency
Standard peptide solvents; free acid gravimetric advantage
Solubility Formulation Peptide synthesis solvents

Thermal and Storage Stability

The DCHA salt of Cbz‑Dab(Boc)‑OH exhibits a sharp melting point of 198–200 °C [1], indicative of a well‑defined crystalline form suitable for long‑term storage without decomposition. In contrast, the corresponding regio‑isomer Boc‑Dap(Cbz)‑OH (a diaminopropionic acid analog) melts at 97–100 °C, reflecting significantly lower lattice energy and potentially higher sensitivity to thermal degradation during accelerated stability testing . The DCHA salt is recommended for storage at –20 °C under inert atmosphere [2].

Thermal Stability
Cross‑study comparable
DCHA salt mp 198–200 °C, ~100 °C higher than Boc‑Dap(Cbz)‑OH analog (97–100 °C).
High‑melting crystalline form benefits storage and batch consistency
Recommended storage at –20 °C under inert atmosphere
Thermal stability Storage conditions Physical characterization

Evidence-Derived Procurement Scenarios


Polymyxin and Lipopeptide Antibiotic Synthesis

Cbz‑Dab(Boc)‑OH is a key building block for the total and semi‑synthesis of polymyxin antibiotics. Yamada et al. used Z‑Dab(Boc)‑OH to construct polymyxin B heptapeptide (PMBH) containing four Dab residues in solution phase [1]. The orthogonal Cbz/Boc arrangement allows TFA‑mediated removal of the γ‑Boc group to liberate the side‑chain amine for selective lactam cyclization while the α‑Cbz group remains intact, enabling subsequent N‑terminal peptide coupling via hydrogenolysis, an orthogonal sequence inaccessible with Fmoc‑ or Boc‑only strategies [2].

Base-Sensitive Peptide Conjugate Synthesis

For peptide sequences that contain base‑labile modifications (e.g., ester linkages, certain glycosidic bonds, or oxidation‑sensitive residues), Fmoc‑SPPS is incompatible due to the required piperidine deprotection cycle. Cbz‑Dab(Boc)‑OH enables a fully acid‑labile/hydrogenolytic deprotection scheme in which the Boc group is removed with TFA and the Cbz group is removed by neutral hydrogenolysis, entirely avoiding basic conditions [1]. This scenario is particularly relevant for glycopeptide, phosphopeptide, and prodrug conjugate synthesis [2].

Large-Scale Manufacturing of Dab Intermediates

The PSDIB‑mediated Hofmann rearrangement in water, yielding Z‑Dab‑OH in 83% yield from commodity‑priced Cbz‑L‑Gln‑OH, provides a scalable, chromatography‑free entry to Cbz‑Dab(Boc)‑OH [1]. The DCHA salt, with its 198–200 °C melting point and crystalline nature, enables purification to ≥99% purity by simple recrystallization, reducing manufacturing costs relative to Fmoc‑Dab(Boc)‑OH, which is typically purified by preparative HPLC [2]. The lower molecular weight of the free acid (352.38 g/mol vs. 440.5 g/mol for Fmoc‑Dab(Boc)‑OH) translates to approximately 20% more active building block per purchased gram .

Cyclopeptide Synthesis with Side-Chain-First Deprotection

When Dab‑containing cyclic peptides are synthesized on acid‑labile resins (e.g., 2‑chlorotrityl chloride resin), the side‑chain Boc group must be removed before resin cleavage to enable on‑resin cyclization, while the N‑terminus must remain protected until the final coupling step. Cbz‑Dab(Boc)‑OH supports this strategy by providing an acid‑removable side‑chain protecting group (Boc, cleavable with 0.5–1% TFA) and a hydrogenolytically removable N‑terminal protecting group (Cbz), conditions orthogonal to both the resin linkage and the cyclization step [1].

Application
Selection Property
Validation Focus
Polymyxin & lipopeptide antibiotic synthesis
Orthogonal Cbz/Boc enabling side‑chain lactam cyclization
Acid‑first deprotection while N‑terminus remains protected
Base‑sensitive peptide conjugate synthesis
Fully acid/hydrogenolytic scheme avoiding piperidine
Compatibility with glycopeptide, phosphopeptide, and prodrug constructs
Large‑scale Dab intermediate manufacture
Crystalline DCHA salt with high melting point
Recrystallization purification and mass efficiency vs. Fmoc variant
Cyclopeptide synthesis on acid‑labile resins
Acid‑removable side‑chain Boc group
On‑resin cyclization compatibility with 2‑chlorotrityl chloride resin
Quote Request

Request a Quote for 2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.